(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves coupling the pyrazole and pyrrolidine rings through an amide bond formation using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It can also be used as a catalyst in various industrial processes, improving efficiency and reducing environmental impact.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(methyl)pyrrolidine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.
(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-acetamide: Similar structure but has an acetamide group instead of a carboxamide group.
Uniqueness
The presence of the trifluoromethyl group in (3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound more suitable for certain applications, such as drug development, where these properties are desirable.
Properties
IUPAC Name |
(3S,4S)-1-(1-methyl-3-propan-2-ylpyrazole-4-carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-7(2)11-9(4-20(3)19-11)13(23)21-5-8(12(18)22)10(6-21)14(15,16)17/h4,7-8,10H,5-6H2,1-3H3,(H2,18,22)/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROHQLBVNOXILV-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)N2CC(C(C2)C(F)(F)F)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C=C1C(=O)N2C[C@H]([C@@H](C2)C(F)(F)F)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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